Cas no 24563-03-9 (1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-)
24563-03-9 structure
Product Name:1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
CAS No:24563-03-9
MF:C20H22O6
MW:358.385086536407
CID:274281
PubChem ID:193042
Update Time:2025-04-19
1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
- (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol
- dihydrocubebin
- 24563-03-9
- (2R,3R)-2,3-bis(Benzo[d][1,3]dioxol-5-ylmethyl)butane-1,4-diol
- CHEMBL486597
- SCHEMBL15775181
- JKCVMTYNARDGET-HOTGVXAUSA-N
- Q27105171
- BDBM50241937
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
- CHEBI:543841
- (-)-Dihydrocubebin
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, [R-(R*,R*)]-
- (2R, 3R)-2, 3-bis(1, 3-benzodioxol-5-ylmethyl)butane-1, 4-diol
- Cubebin, dihydro-
- DTXSID00179301
- 1,4-Butanediol, 2,3-dipiperonyl-, (-)-
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R-(R*,R*))-
- 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)-
- CHEMBL1477391
- 2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol
- MLS000863615
- SMR000440737
- HMS2269J05
- ACon1_001264
- SCHEMBL12488032
- NCGC00169519-01
- BRD-A43097248-001-01-2
- 2,3-Bis(1,3-benzodioxol-5-ylmethyl)-1,4-butanediol, 9CI
- MEGxp0_001537
- ConMedNP.2186
- rel-1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R-(R,R))-
- MLSMR
- Dihydrocubebin, rel-
- (2R,3R)-2,3-bis(Benzo(d)(1,3)dioxol-5-ylmethyl)butane-1,4-diol
- DTXCID90101792
- DA-62877
-
- Inchi: 1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1
- InChI Key: JKCVMTYNARDGET-HOTGVXAUSA-N
- SMILES: OC[C@H](CC1=CC=C2C(=C1)OCO2)[C@H](CO)CC1=CC=C2C(=C1)OCO2
Computed Properties
- Exact Mass: 358.14166
- Monoisotopic Mass: 358.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.4A^2
- XLogP3: 2.9
Experimental Properties
- Density: 1.341
- Boiling Point: 586.8°Cat760mmHg
- Flash Point: 308.7°C
- Refractive Index: 1.622
- PSA: 77.38
1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)- Related Literature
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J. E. Batterbee,R. S. Burden,L. Crombie,D. A. Whiting J. Chem. Soc. C 1969 2470
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Usama Ramadan Abdelmohsen,Soad A. L. Bayoumi,Nesma M. Mohamed,Yaser A. Mostafa,Che J. Ngwa,Gabriele Pradel,Salwa F. Farag RSC Adv. 2023 13 26804
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Xinhui Tian,Xin Guo,Zhiguo Zhuo,Rentao Zeng,Xin Fang,Xike Xu,Huiliang Li,Yunheng Shen,Weidong Zhang RSC Adv. 2017 7 10849
-
4. Structural analysis of the urinary lignan 2,3-bis-(3-hydroxybenzyl)butan-4-olide (‘enterolactone’). A 400 MHz nuclear magnetic resonance study for the solution state and X-ray study for the crystal stateGeorge Cooley,R. Duncan Farrant,David N. Kirk,Shailesh Patel,Steven Wynn,Malcolm J. Buckingham,Geoffrey E. Hawkes,Michael B. Hursthouse,Anita M. R. Galas,Alexander M. Lawson,Kenneth D. R. Setchell J. Chem. Soc. Perkin Trans. 2 1984 489
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R. S. Ward Chem. Soc. Rev. 1982 11 75
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